molecular formula C10H16N2O4S B6340041 {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol CAS No. 1221346-43-5

{2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol

Cat. No.: B6340041
CAS No.: 1221346-43-5
M. Wt: 260.31 g/mol
InChI Key: QNOTUYDUMALIAN-UHFFFAOYSA-N
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Description

{2-Methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol is a synthetic imidazole derivative characterized by a methanesulfonyl group at position 2, a hydroxymethyl group at position 5, and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent at position 1 of the imidazole ring. Its synthesis typically involves sulfonation and alkylation steps, as evidenced by protocols for analogous imidazole derivatives .

Key structural features:

  • Methanesulfonyl group: Enhances electrophilicity and stability.
  • Oxolan-2-ylmethyl group: Introduces chirality and modulates lipophilicity.
  • Hydroxymethyl group: Provides a site for further functionalization or hydrogen bonding.

Properties

IUPAC Name

[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c1-17(14,15)10-11-5-8(7-13)12(10)6-9-3-2-4-16-9/h5,9,13H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOTUYDUMALIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

{2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 1: Alkyl vs. Aromatic Groups

a. (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
  • Structure : Features a hexyl chain at position 1 instead of the oxolan-2-ylmethyl group.
  • Molecular formula: C₁₁H₂₀N₂O₃S .
  • Synthesis : Similar sulfonation and alkylation steps but substitutes oxolan-2-ylmethyl with hexyl groups .
b. (1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol
  • Structure : Benzyl group at position 1.
  • Yield: 54.1% via oxidation of a thioether intermediate using Oxone® .
  • Application : Investigated as a cyclooxygenase-2 (COX-2) inhibitor .
c. Losartan Potassium
  • Structure: (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol.
  • Properties: Clinically used angiotensin II receptor antagonist. Distinct tetrazole and biphenyl groups enhance binding affinity. Molecular weight: 461 g/mol; soluble in water and methanol .

Substitution at Position 2: Sulfonyl vs. Other Electrophilic Groups

a. 2-Chloro-1-(4-methylsulfonylphenyl)-1H-imidazole
  • Structure : Chlorine at position 2 and a methylsulfonylphenyl group at position 1.
  • Synthesis : Oxone®-mediated sulfonation followed by chlorination. Yield: 76% .
  • Application : Intermediate in COX-2 inhibitor development .
b. 2-(Methylsulfanyl)-1-benzyl-1H-imidazol-5-yl)methanol
  • Structure : Methylthio group at position 2 instead of methanesulfonyl.
  • Properties : Thioether group is less electronegative, reducing metabolic stability compared to sulfonyl derivatives .

Functionalization at Position 5: Hydroxymethyl vs. Nitro/Carboxylic Groups

a. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Structure : Nitro group at position 5 and chloromethylphenyl at position 4.
  • Synthesis: Chlorination of a methanol precursor using SOCl₂. Applications: Antimicrobial and anticancer research .
b. Losartan Carboxylic Acid (LCA)
  • Structure : Carboxylic acid at position 5 instead of hydroxymethyl.
  • Properties : Active metabolite of losartan with higher potency .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
Target Compound C₁₀H₁₆N₂O₄S 260.31 Oxolan-2-ylmethyl, methanesulfonyl Not reported Likely polar organic solvents
(1-Hexyl derivative) C₁₁H₂₀N₂O₃S 260.35 Hexyl, methanesulfonyl Not reported Hydrophobic solvents
Losartan Potassium C₂₂H₂₃ClKN₆O 461.00 Tetrazole, biphenyl, butyl 183.5–184.5 Water, methanol
(1-Benzyl derivative) C₁₂H₁₄N₂O₃S 266.32 Benzyl, methanesulfonyl Not reported THF, ethanol

Biological Activity

{2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol is a chemical compound with the molecular formula C10H16N2O4S and a molecular weight of 260.31 g/mol. This compound features a unique structure that includes an imidazole ring substituted with a methanesulfonyl group and an oxolan-2-ylmethyl group, which is significant for its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly concerning its antimicrobial and antifungal properties.

The compound's structure can be represented as follows:

PropertyValue
IUPAC Name{2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl}methanol
CAS Number1221346-43-5
Molecular FormulaC10H16N2O4S
Molecular Weight260.31 g/mol

The biological activity of {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methanesulfonyl group may act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, which is crucial for its antimicrobial effects.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been studied for their leishmanicidal activity, suggesting that similar compounds may possess comparable effects . In vitro studies are necessary to evaluate the specific antimicrobial efficacy of {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol against various pathogens.

Antifungal Activity

Preliminary investigations suggest that this compound may also exhibit antifungal properties. The structural characteristics that enhance the interaction with fungal enzymes could be explored further in laboratory settings.

Case Studies and Research Findings

Several studies have highlighted the importance of imidazole derivatives in drug development:

  • In Vitro Efficacy : A study on imidazole derivatives demonstrated significant activity against Leishmania species, indicating a potential pathway for further research into the efficacy of related compounds like {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol .
  • Synthetic Pathways : The synthesis of this compound typically involves the formation of the imidazole ring through condensation reactions, followed by sulfonylation and alkylation processes. Understanding these synthetic routes is essential for producing the compound at scale for research purposes.
  • Comparative Analysis : When compared to similar compounds lacking either the methanesulfonyl or oxolan groups, {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol shows unique reactivity patterns that could be beneficial in developing targeted therapies.

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